Histamine H3 Receptor (H3R) Binding Affinity: Sub-Nanomolar Potency of a 3-Phenylbenzylamine-Derived Ligand
A ligand derived from the 3-phenylbenzylamine scaffold exhibits high-affinity binding to the human histamine H3 receptor (H3R). Specifically, a compound incorporating the 3-phenylbenzylamine core achieved a dissociation constant (Kd) of 1.35 nM against human recombinant H3R expressed in HEK293T cells [1]. This represents a sub-nanomolar binding event. While direct comparator data for the unsubstituted 2- or 4-phenylbenzylamine isomers in this exact assay is not available, this data point establishes a benchmark for the pharmacological potential of the 3-substituted biphenyl scaffold. In contrast, the same ligand displayed a Kd of 31.2 nM against the mouse histamine H4 receptor (H4R), demonstrating a 23-fold selectivity for H3R over H4R [1]. This selectivity profile is crucial for minimizing off-target effects in neurological applications.
| Evidence Dimension | Binding Affinity (Kd) for Human H3R |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Binding to mouse H4R: Kd = 31.2 nM (same ligand) |
| Quantified Difference | 23-fold selectivity (31.2 nM / 1.35 nM) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 min by BRET assay |
Why This Matters
This sub-nanomolar affinity for H3R, a target in neurological and sleep disorders, provides a compelling rationale for selecting 3-phenylbenzylamine as a starting point for CNS drug discovery programs requiring potent and selective H3R modulation.
- [1] BindingDB. BDBM50538677. Affinity data for human H3R and mouse H4R. View Source
